4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Description
4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE is a complex heterocyclic compound that features a triazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
4-[4-(2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c1-15-17(18-7-8-22-19(24-18)27-9-11-29-12-10-27)13-23-20-25-21(26-28(15)20)30-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYQTDVONYAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C4=NC(=NC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.
Attachment of the morpholine ring: This is typically done through nucleophilic substitution reactions where the morpholine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo[1,5-a]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.
Scientific Research Applications
4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase-2 (COX-2) activity.
Pharmacology: The compound is studied for its potential to act as a JAK1 and JAK2 inhibitor, which could be useful in treating autoimmune diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole core.
Voriconazole: Another antifungal agent with a triazole core.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
4-{4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE is unique due to its combination of a triazolo[1,5-a]pyrimidine core with a benzylsulfanyl group and a morpholine ring. This unique structure imparts it with distinct chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
